Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-(2-methylphenyl)acetate is a chemical compound with the CAS Number: 698378-71-1. It has a molecular weight of 214.21 . The IUPAC name for this compound is ethyl difluoro (2-methylphenyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2,2-difluoro-(2-methylphenyl)acetate is 1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Radical Reactions and Synthesis
Synthesis of Difluorinated Compounds : Ethyl 2,2-difluoro-(2-methylphenyl)acetate is used in radical reactions with vinyl ethers to synthesize difluoro or monofluoroacetyl-substituted acetals. This method has been applied in the synthesis of 3,3-difluoro-GABA, an important compound in organic chemistry (Kondratov et al., 2015).
Antifungal 1,2,4-Triazoles : The compound has been used in the synthesis of new antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety. These compounds show significant antifungal activities, indicating potential applications in pharmacology (Eto et al., 2000).
Corrosion Inhibition
- Inhibition of Copper Corrosion : Ethyl 2,2-difluoro-(2-methylphenyl)acetate, as part of quinoxalines compounds, has been studied for its effectiveness as a corrosion inhibitor for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was explored using quantum chemical calculations (Zarrouk et al., 2014).
Green Chemistry Education
- Green Chemistry Principles in Education : The compound has been used in undergraduate organic chemistry laboratories to teach green Suzuki coupling reactions, highlighting its role in promoting sustainable and environmentally friendly chemical practices (Costa et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Difluoroazetidinones : Ethyl 2,2-difluoro-(2-methylphenyl)acetate serves as a precursor in the synthesis of 3,3-difluoroazetidinones, which are valuable in the development of new pharmaceutical compounds (Bordeau et al., 2006).
Natural Product Research : The compound's derivatives have been identified in the study of natural products derived from fungi, showcasing its relevance in the discovery of novel chemical entities with potential pharmaceutical applications (Liu et al., 2014).
Electrochemical and Photochemical Applications : The compound has been used in electrosynthesis and photochemical reactions to produce various difluorinated products, indicating its utility in advanced chemical synthesis techniques (Murakami et al., 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHEHGTSULBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673115 | |
Record name | Ethyl difluoro(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-(2-methylphenyl)acetate | |
CAS RN |
698378-71-1 | |
Record name | Ethyl difluoro(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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